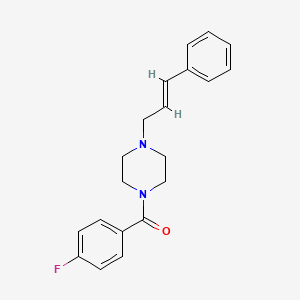
4-((2E)-3-phenylprop-2-enyl)piperazinyl 4-fluorophenyl ketone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((2E)-3-phenylprop-2-enyl)piperazinyl 4-fluorophenyl ketone, also known as FP-PEA, is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of neuroscience. FP-PEA belongs to the class of phenylethylamines and is structurally similar to amphetamines. However, unlike amphetamines, FP-PEA does not have any known stimulant effects. Instead, it has been found to have neuroprotective and nootropic properties.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
A general approach for synthesizing enantiomerically pure α-phenyl amino alcohols, including potential antipsychotic and bronchodilator compounds, utilizes asymmetric reduction of α-phenyl haloalkyl or aminoalkyl ketones, suggesting applications in the creation of complex therapeutic molecules (Ramachandran, Gong, & Brown, 1995). Similarly, the solvatochromic properties and solid-state structures of N-substituted phenyl-2-thienyl ketones, including those with fluorobenzoyl groups, have been extensively studied, indicating their potential for applications in materials science and molecular engineering (El-Sayed, Walfort, Lang, Poppitz, & Spange, 2005).
Polymer and Material Science
The synthesis and application of poly(phthalazinone ether sulfone ketone) copolymers for gas membrane separation highlight the relevance of fluorophenyl ketones in developing new materials with excellent gas separation properties (Jian, Dai, Zeng, & Xu, 1999). This is further supported by the preparation and properties study of hyperbranched poly(ether ketones), where monomers with varying phenylene units were synthesized and converted into polymers, showcasing their solubility and potential applications in various organic solvents (Morikawa, 1998).
Catalysis and Chemical Transformations
The rhodium-catalyzed hydroformylation of 1,1-bis(p-fluorophenyl)allyl or propargyl alcohol, a key step in the synthesis of neuroleptic agents, demonstrates the utility of fluorophenyl ketones in complex organic syntheses and pharmaceutical applications (Botteghi, Marchetti, Paganelli, & Persi-Paoli, 2001). Moreover, the one-step synthesis of saturated spirocyclic N-heterocycles combining cyclic ketones and stannyl amine protocol reagents underlines the importance of these compounds in drug discovery and development (Siau & Bode, 2014).
Photophysical Properties and Logic Gates
Investigations into solvent-polarity reconfigurable fluorescent logic gates based on compounds comprising a 4-amino-N-aryl-1,8-naphthalimide fluorophore and a piperazine receptor reveal potential applications in biochemical sensing and logic gate technology (Gauci & Magri, 2022).
Direcciones Futuras
Propiedades
IUPAC Name |
(4-fluorophenyl)-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN2O/c21-19-10-8-18(9-11-19)20(24)23-15-13-22(14-16-23)12-4-7-17-5-2-1-3-6-17/h1-11H,12-16H2/b7-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGVBRCPMEROZKJ-QPJJXVBHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC=CC2=CC=CC=C2)C(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C/C=C/C2=CC=CC=C2)C(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((2E)-3-phenylprop-2-enyl)piperazinyl 4-fluorophenyl ketone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Chloro-N-methyl-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]pyrimidin-2-amine](/img/structure/B2913921.png)
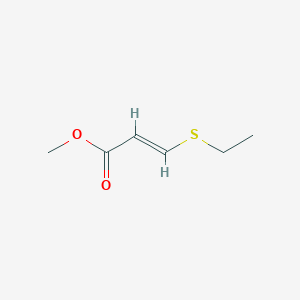
![Methyl 2-[[2-[[3-(3-methoxypropyl)-4-oxo-[1]benzothiolo[3,2-d]pyrimidin-2-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2913924.png)

![4-[3-[(Dimethylamino)methyl]phenyl]-2-morpholin-4-ylbenzaldehyde](/img/structure/B2913926.png)
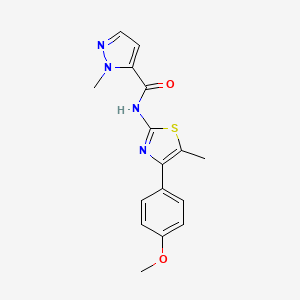
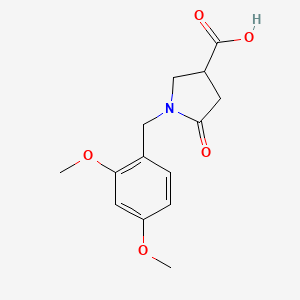
![1-[2-(3-Methoxyphenyl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2913931.png)
![4-[(Pyrazin-2-ylcarbonyl)amino]butanoic acid](/img/structure/B2913933.png)
![4-[3,5-Bis(trifluoromethyl)phenyl]-3-chlorobutan-2-one](/img/structure/B2913935.png)

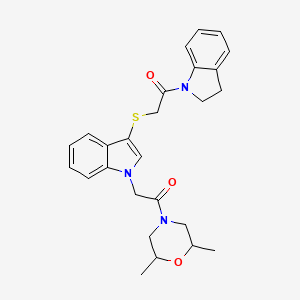
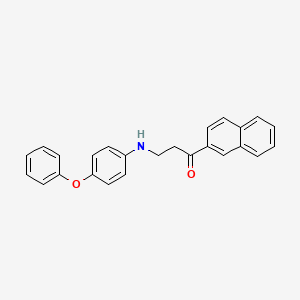
![4-methyl-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2913944.png)